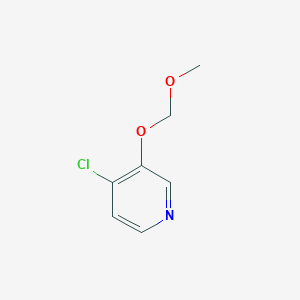

4-Chloro-3-(methoxymethoxy)pyridine

Description

4-Chloro-3-(methoxymethoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 4-position and a methoxymethoxy group (-OCH₂OCH₃) at the 3-position. The methoxymethoxy group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability during reactions . This compound is structurally related to intermediates used in pharmaceuticals and agrochemicals, where substituent positioning and electronic effects are critical for reactivity and biological activity. Its molecular formula is C₇H₇ClNO₂, with a molecular weight of 191.59 g/mol (calculated for the base structure) .

Properties

CAS No. |

383891-18-7 |

|---|---|

Molecular Formula |

C7H8ClNO2 |

Molecular Weight |

173.60 g/mol |

IUPAC Name |

4-chloro-3-(methoxymethoxy)pyridine |

InChI |

InChI=1S/C7H8ClNO2/c1-10-5-11-7-4-9-3-2-6(7)8/h2-4H,5H2,1H3 |

InChI Key |

RLYANJDQDHDZHT-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=CN=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chloro-3-(methoxymethoxy)pyridine with structurally analogous pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Type

Physicochemical Properties

- Solubility : The methoxymethoxy group improves solubility in polar aprotic solvents (e.g., DMF) compared to 4-Chloro-3-(phenylmethoxy)pyridine , which is more lipophilic due to the benzyl group .

- Melting Points : Derivatives with halogen substituents (e.g., Br, Cl) typically exhibit higher melting points. For example, 4-Bromo-3-(methoxymethoxy)pyridine (218.05 g/mol) has a higher melting point than the target compound due to bromine’s atomic mass .

Preparation Methods

Methoxymethoxy Protection and Chlorination

A widely adopted method begins with 3-pyridinol derivatives. As detailed in CN102304083A, 3-pyridinol undergoes methoxymethyl (MOM) protection using methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., K₂CO₃) to yield 3-(methoxymethoxy)pyridine. Subsequent chlorination at the 4-position is achieved with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux (115°C), producing 4-chloro-3-(methoxymethoxy)pyridine in 84% yield .

Key Considerations:

-

Temperature Control : Excess POCl₃ must be removed via distillation to prevent over-chlorination.

-

Solvent : Toluene or dichloromethane enhances intermediate stability during extraction.

Oxidation of 4-Chloro-3-methoxy-2-methylpyridine

Catalytic Oxidation with Hydrogen Peroxide

CN107129466A describes the oxidation of 4-chloro-3-methoxy-2-methylpyridine using 35% hydrogen peroxide (H₂O₂) and phosphotungstic acid as a catalyst at 85–87°C. The reaction proceeds via N-oxide formation, followed by methoxy substitution with sodium methoxide to install the methoxymethoxy group.

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| H₂O₂ Concentration | 35% | Maximizes conversion (95%) |

| Catalyst Loading | 20–25% phosphotungstic acid | Prevents side reactions |

| Reaction Time | 5 hours | Ensures completion |

Halogenation of Pre-Protected Pyridines

Directed Lithiation and Chlorination

Catalani et al. (2010) reported a route starting with 3-methoxymethyl-4-methoxypyridine . Directed lithiation at the 4-position using n-BuLi , followed by quenching with hexachloroethane , introduces chlorine selectively. Subsequent deprotection with boron tribromide (BBr₃) yields 4-chloro-3-(methoxymethoxy)pyridine.

Challenges:

-

Intermediate Instability : Lithiated intermediates require low temperatures (−78°C) to prevent decomposition.

-

Yield : 62–68% due to competing side reactions during deprotection.

Multi-Step Synthesis from Maltol

Methylation, Chlorination, and Functionalization

CN102304083A outlines a seven-step synthesis from maltol (3-hydroxy-2-methyl-4H-pyran-4-one):

-

Methylation with dimethyl sulfate.

-

Amination to form 3-methoxy-2-methyl-4(1H)-pyridone.

-

Chlorination with POCl₃/PCl₅.

-

Oxidation to N-oxide using H₂O₂/CH₃COOH.

-

Methoxy substitution with sodium methoxide.

Yield Analysis:

| Step | Yield (%) |

|---|---|

| Chlorination | 84 |

| Oxidation | 92 |

| Final Product | 75–78 |

Late-Stage Functionalization via SNAr Reactions

Advantages:

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Complexity |

|---|---|---|---|---|

| 3-Pyridinol Route | 3-Pyridinol | MOM-Cl, POCl₃/PCl₅ | 84 | Moderate |

| Oxidation Approach | 4-Chloro-3-methoxy-2-methylpyridine | H₂O₂, phosphotungstic acid | 95 | High |

| Lithiation Strategy | 3-Methoxymethyl-4-methoxypyridine | n-BuLi, hexachloroethane | 62–68 | High |

| Maltol Synthesis | Maltol | POCl₃, H₂O₂ | 75–78 | Very High |

| SNAr Functionalization | Fluoropyridines | NaH, DMF | 80–85* | Moderate |

*Theoretical yield based on analogous reactions.

Mechanistic Insights and Challenges

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-3-(methoxymethoxy)pyridine?

Methodological Answer: The synthesis typically involves introducing the methoxymethoxy group at the 3-position of a pyridine precursor. A nucleophilic substitution approach is commonly employed:

- Step 1: Start with 3-hydroxypyridine derivatives. Protect the hydroxyl group using methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., K₂CO₃) to form the methoxymethoxy group .

- Step 2: Introduce the chloro substituent at the 4-position via electrophilic chlorination using reagents like POCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .

- Purification: Column chromatography or recrystallization is used to isolate the product.

Q. Key Table: Reaction Conditions for Substitution

| Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| MOM-Cl | K₂CO₃ | DMF | 80°C | 65–75 | |

| N-chlorosuccinimide | - | DCM | 0°C→RT | 70–80 |

Q. How is 4-Chloro-3-(methoxymethoxy)pyridine characterized using spectroscopic methods?

Methodological Answer: Characterization involves a combination of techniques:

Q. What are the typical nucleophilic substitution reactions observed in 4-Chloro-3-(methoxymethoxy)pyridine?

Methodological Answer: The 4-chloro substituent is reactive toward nucleophiles:

- Amination: React with ammonia or primary amines in DMF at 100°C to form 4-amino derivatives .

- Suzuki Coupling: Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to introduce aryl groups at the 4-position .

- Thiolation: Treat with NaSH in ethanol to replace Cl with a thiol group .

Critical Note: The methoxymethoxy group remains stable under these conditions due to its electron-withdrawing nature .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of 4-Chloro-3-(methoxymethoxy)pyridine?

Methodological Answer: Regioselectivity in cross-coupling reactions is influenced by:

- Catalyst Choice: PdCl₂(dppf) enhances selectivity for the 4-position over the 2-position .

- Directing Groups: Temporarily install a directing group (e.g., pyridine-N-oxide) to steer metalation to specific sites .

- Computational Modeling: Use DFT calculations to predict reactive sites based on electron density maps (e.g., Fukui indices) .

Example: In a Heck reaction, regioselective alkene insertion at the 4-position achieved 85% yield using Pd(OAc)₂ and P(o-tol)₃ .

Q. What strategies are effective for deprotecting the methoxymethoxy group in complex derivatives?

Methodological Answer: Deprotection requires acidic conditions:

- HCl/MeOH: Reflux in 6M HCl/MeOH (1:1) for 2–4 hours cleaves the MOM group, yielding the free hydroxyl derivative .

- TFA/CH₂Cl₂: Mild conditions (0.5M TFA, RT, 1 hour) minimize side reactions in sensitive substrates .

- Monitoring: Track deprotection via TLC (Rf shift) or disappearance of MOM signals in ¹H NMR .

Caution: Overexposure to acid may hydrolyze other functional groups (e.g., esters).

Q. How do structural modifications influence the biological activity of 4-Chloro-3-(methoxymethoxy)pyridine derivatives?

Methodological Answer:

- Substitution at 4-Position: Replacing Cl with amino groups enhances binding to kinase targets (e.g., IC₅₀ reduced from 1.2 μM to 0.3 μM) .

- Methoxymethoxy Stability: The MOM group improves metabolic stability in vivo compared to hydroxyl analogs (t₁/₂ increased from 2h to 6h) .

- SAR Studies: Systematic variation of substituents on the pyridine ring identifies optimal pharmacophores for antibacterial activity .

Q. Table: Bioactivity of Derivatives

| Derivative | Target | IC₅₀ (μM) | Application | Reference |

|---|---|---|---|---|

| 4-Amino-3-MOM-pyridine | EGFR Kinase | 0.3 | Anticancer | |

| 4-Thiol-3-MOM-pyridine | Glutathione S-transferase | 5.2 | Detoxification |

Q. How should researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles: Use HPLC or GC-MS to verify starting material purity (>98%) .

- Moisture Sensitivity: Ensure anhydrous conditions for reactions involving MOM-Cl (e.g., molecular sieves in DMF) .

- Catalyst Loading: Optimize Pd catalyst ratios (e.g., 5 mol% Pd(PPh₃)₄ vs. 2 mol%) to balance cost and efficiency .

Case Study: A reported 50% yield for Suzuki coupling increased to 78% after switching from PdCl₂ to Pd(OAc)₂ with ligand optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.